An In-Depth Technical Guide to 22-Hydroxy Mifepristone-d6
An In-Depth Technical Guide to 22-Hydroxy Mifepristone-d6
This guide provides a comprehensive technical overview of 22-Hydroxy Mifepristone-d6, a deuterated metabolite of Mifepristone. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, analytical applications, and the biological context of its parent compound.
Introduction
22-Hydroxy Mifepristone-d6 is the stable isotope-labeled form of 22-Hydroxy Mifepristone, a metabolite of the synthetic steroid Mifepristone (also known as RU-486). Due to its isotopic labeling, it serves as an ideal internal standard for quantitative bioanalytical studies involving the measurement of Mifepristone and its metabolites. Mifepristone is a potent antagonist of the progesterone and glucocorticoid receptors, with wide-ranging clinical applications.[1][2]
Chemical and Physical Properties
22-Hydroxy Mifepristone-d6 is a derivative of Mifepristone, incorporating six deuterium atoms. This labeling provides a distinct mass difference from the endogenous metabolite, facilitating its use in mass spectrometry-based assays without altering its chemical behavior.
Table 1: Quantitative Data for 22-Hydroxy Mifepristone-d6
| Property | Value | Source |
| Molecular Formula | C₂₉H₂₉D₆NO₃ | [3] |
| Synonyms | (11β,17β)-11-[4-(Dimethylamino-d6)phenyl]-17-hydroxy-17-(3-hydroxy-1-propyn-1-yl)estra-4,9-dien-3-one, RU 42698-d6 | [4][5] |
| Parent Drug | Mifepristone | N/A |
| Category | Stable Isotope Labeled Analytical Standard | [4] |
Note: Specific values for molecular weight, purity, and isotopic enrichment may vary by manufacturer and batch. Please refer to the Certificate of Analysis provided by the supplier.
Synthesis
While the specific synthesis protocol for 22-Hydroxy Mifepristone-d6 is not widely published, it is likely produced through a multi-step chemical synthesis. A plausible route involves the synthesis of deuterated N,N-dimethylaniline, which is then incorporated into the steroid backbone, followed by the hydroxylation of the propynyl group of a Mifepristone-d6 precursor. The synthesis of a similar N-demethylated metabolite, metapristone, from mifepristone has been described and involves an N-demethylation reaction using iodine and calcium oxide.[6]
Role in Research and Drug Development
The primary application of 22-Hydroxy Mifepristone-d6 is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Mifepristone and its metabolites in biological matrices such as plasma and whole blood.[3] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical results.
Experimental Protocols
Quantification of Mifepristone and its Metabolites by UHPLC-QqQ-MS/MS
This protocol is adapted from a validated method for the determination of mifepristone and its metabolites in human whole blood.[3]
5.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of a human whole blood sample in a 12-mL plastic tube, add 20 μL of an internal standard solution mix containing 22-OH-mifepristone-d₆ (concentration of 1000 ng/mL).[3]
-
Add 200 μL of 0.5 M ammonium carbonate solution (pH 9).[3]
-
Perform liquid-liquid extraction by adding 2 mL of tert-butyl-methyl ether and vortexing for 10 minutes.[3]
-
Centrifuge the samples at 1520 × g for 10 minutes at 4 °C.[3]
-
Transfer the organic phase to a 2-mL Eppendorf tube and evaporate to dryness under a stream of nitrogen at 40 °C.[3]
-
Reconstitute the dried extract in 50 μL of methanol, transfer to a glass insert, and analyze by UHPLC-QqQ-MS/MS.[7]
5.1.2. Chromatographic Conditions
-
System: A validated UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable C18 column (e.g., Hypurity C18, 50 × 4.6 mm, 5 µm).[[“]]
-
Mobile Phase: A gradient of methanol and water containing 0.2% acetic acid.[[“]]
-
Flow Rate: 0.5 mL/min.[[“]]
-
Injection Volume: 2 µL.[[“]]
5.1.3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
22-Hydroxy Mifepristone: Precursor ion m/z 446.3 → Product ion m/z 109.1[[“]]
-
Mifepristone: Precursor ion m/z 430.3 → Product ion m/z 134[[“]]
-
N-Demethyl Mifepristone: Precursor ion m/z 416.3 → Product ion m/z 120[[“]]
-
Note: The specific MRM transition for 22-Hydroxy Mifepristone-d6 would be determined by its exact mass.
-
Signaling Pathways of Mifepristone
Mifepristone exerts its biological effects primarily through the antagonism of the progesterone and glucocorticoid receptors.
Progesterone Receptor Antagonism
Mifepristone binds to the progesterone receptor with high affinity, preventing the natural ligand, progesterone, from binding and activating the receptor.[9] This blockage disrupts the normal signaling cascade that is essential for the maintenance of pregnancy, leading to the breakdown of the uterine lining.[9]
References
- 1. Mifepristone (RU-486), the recently developed antiprogesterone drug and its analogues | Semantic Scholar [semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. 22-Hydroxy Mifepristone-d6 | LGC Standards [lgcstandards.com]
- 4. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Synthesis, Spectral Characterization, and In Vitro Cellular Activities of Metapristone, a Potential Cancer Metastatic Chemopreventive Agent Derived from Mifepristone (RU486) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. discovery.researcher.life [discovery.researcher.life]
